![molecular formula C23H19N3O B258132 (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile](/img/structure/B258132.png)
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile, also known as DPPHAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile varies depending on its application. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In material science, the properties of MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block are mainly determined by the coordination of metal ions to the nitrogen and oxygen atoms of the ligand. In catalysis, the metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand can act as catalysts by coordinating with reactant molecules and facilitating the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile also vary depending on its application. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to induce apoptosis in cancer cells without affecting normal cells. In material science, the properties of MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block depend on the specific metal ions and their coordination geometry. In catalysis, the metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand can catalyze various reactions with high efficiency and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile in lab experiments is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. Additionally, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of using (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile is its potential toxicity and side effects, which need to be carefully evaluated before using it in any application.
Zukünftige Richtungen
There are several future directions for the research on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile. In medicinal chemistry, further studies are needed to investigate the potential of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a drug candidate for various diseases. In material science, the synthesis of new MOFs containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a building block with enhanced properties is of great interest. In catalysis, the development of new metal complexes containing (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a ligand with improved catalytic activity and selectivity is an important area of research. Additionally, the potential applications of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile in other fields, such as sensor technology and environmental remediation, should also be explored.
Synthesemethoden
The synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile involves the reaction of 2-hydroxybenzaldehyde and 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetonitrile to obtain (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with interesting properties, such as gas storage and separation. In catalysis, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile has been used as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
Eigenschaften
Produktname |
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)acetonitrile |
---|---|
Molekularformel |
C23H19N3O |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C23H19N3O/c24-16-22(19-13-7-8-14-23(19)27)26-21(18-11-5-2-6-12-18)15-20(25-26)17-9-3-1-4-10-17/h1-14,21-22,27H,15H2 |
InChI-Schlüssel |
YGDITCBMINIEBS-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3O)C4=CC=CC=C4 |
Löslichkeit |
1.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.